molecular formula C24H16BrN3O4 B11455335 5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Cat. No.: B11455335
M. Wt: 490.3 g/mol
InChI Key: PHRHXXKHMHBXAO-UHFFFAOYSA-N
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Description

This compound features a 2-furamide core substituted with a 4-bromophenyl group at the 5-position and an N-linked phenyl ring bearing a hydroxyl, methyl, and [1,3]oxazolo[4,5-b]pyridine moiety.

Properties

Molecular Formula

C24H16BrN3O4

Molecular Weight

490.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H16BrN3O4/c1-13-11-16(12-17(21(13)29)24-28-22-19(32-24)3-2-10-26-22)27-23(30)20-9-8-18(31-20)14-4-6-15(25)7-5-14/h2-12,29H,1H3,(H,27,30)

InChI Key

PHRHXXKHMHBXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide typically involves multi-step organic reactions. The initial step often includes the bromination of a phenyl ring, followed by the formation of the oxazolo-pyridinyl moiety through cyclization reactions. The final step involves the coupling of the bromophenyl and oxazolo-pyridinyl intermediates with a furamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as solvent selection and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom may result in various substituted phenyl derivatives .

Scientific Research Applications

5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzoylphenyl-5-Methyl-2-Furamides ()

Compounds such as N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) share the 2-furamide core but lack the oxazolopyridine and bromophenyl substituents. Key differences include:

  • Substituent Position : The benzoylphenyl group in 4a is para-substituted, whereas the target compound’s phenyl group has ortho-substitutions (hydroxy, methyl, oxazolopyridine).
  • Functional Groups: The hydroxyl and oxazolopyridine in the target compound may improve solubility and binding affinity compared to the benzophenone in 4a.
Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP
Target Compound 2-Furamide 4-Bromophenyl, oxazolopyridinylphenyl ~485.3 (estimated) ~4.2
4a () 2-Furamide 4-Benzoylphenyl 349.4 3.8

Oxadiazole Derivatives ()

The oxadiazole-containing 5-(4-chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide (6d) shares a carboxamide linkage but replaces the furamide with a 1,3,4-oxadiazole ring.

  • Electron Distribution : Oxadiazoles are more electron-deficient than furamides, altering binding interactions.
  • Bioactivity : Oxadiazoles are often associated with antimicrobial or anti-inflammatory activity, whereas furamides (e.g., the target compound) may target lipid metabolism or kinases .

Dihydropyridines and Thienopyridines ()

Compounds like AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) share a bromophenyl group but employ a dihydropyridine core.

  • Mechanistic Implications : Dihydropyridines typically modulate calcium channels, whereas the target compound’s oxazolopyridine suggests kinase or protease inhibition.
  • Bromophenyl Role : Both compounds leverage bromine for hydrophobic interactions, but the target’s oxazolopyridine provides additional hydrogen-bonding sites .

Key Research Findings

  • Substituent Effects : Para-substituted bromophenyl groups (target compound, AZ257) enhance membrane permeability compared to meta-substituted analogs .
  • Heterocyclic Influence : The oxazolopyridine in the target compound likely improves metabolic stability over morpholine- or pyrimidine-containing analogs (e.g., ’s morpholinylpyrimidine derivatives) .
  • Synergistic Functional Groups : The combination of hydroxyl, methyl, and oxazolopyridine in the target compound may reduce cytotoxicity relative to simpler N-benzoylphenyl furamides () .

Biological Activity

The compound 5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a derivative of oxazolo[4,5-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antimicrobial and anticancer agent based on recent studies.

Chemical Structure

The structure of the compound can be summarized as follows:

  • Core Structure : Oxazolo[4,5-b]pyridine
  • Substituents :
    • 4-Bromophenyl group
    • Hydroxy and methyl groups on the oxazolo moiety
    • Furamide functional group

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxazolo derivatives. While specific data on the compound is limited, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is typically assessed using methods such as the turbidimetric method and disc diffusion assays.

CompoundActivity TypeTest OrganismsResults
5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamideAntimicrobialVarious bacterial strainsPending further study
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobialGram-positive & Gram-negativeSignificant inhibition observed

Anticancer Activity

The anticancer potential of oxazolo derivatives has been a focal point in recent research. Studies indicate that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of angiogenesis.

  • Cell Lines Tested :
    • MCF7 (breast adenocarcinoma)
    • A549 (lung carcinoma)
    • HT29 (colon adenocarcinoma)
  • Results from Related Compounds :
    • Certain oxazolo derivatives demonstrated cytotoxicity with half-maximal cytotoxic concentrations (CC50) ranging from 58.44 to 224.32 µM against various cancer cell lines.
    • Compounds with hydroxyalkyl substituents showed reduced cytotoxicity, indicating that structural modifications can significantly impact biological activity .
CompoundCell LineCC50 (µM)Mechanism
Oxazolo derivative AMCF758.44 ± 8.75Apoptosis induction
Oxazolo derivative BHT2999.87 ± 10.90Angiogenesis inhibition
Oxazolo derivative CA549129.41 ± 10.04P-glycoprotein inhibition

Case Studies

A recent study synthesized and tested a series of oxazolo derivatives for their anticancer properties. The findings highlighted that modifications in the molecular structure significantly influenced their activity against cancer cells:

  • Study Findings :
    • Compounds with specific substituents exhibited enhanced activity against MCF7 and A549 cell lines.
    • Molecular docking studies suggested favorable binding interactions with key receptors involved in cancer progression.

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